molecular formula C27H42O B12430559 Cholesta-4,6-dien-3-one-d7

Cholesta-4,6-dien-3-one-d7

Cat. No.: B12430559
M. Wt: 389.7 g/mol
InChI Key: XIWMRKFKSRYSIJ-CDQVJRDZSA-N
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Description

Cholesta-4,6-dien-3-one-d7: is a deuterated derivative of Cholesta-4,6-dien-3-one, a steroidal compound with the molecular formula C27H42O. The deuterium labeling (d7) is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable mass from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the oxidation of cholesterol using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) to form cholest-5-en-3-one, which is then further oxidized using chloranil to yield Cholesta-4,6-dien-3-one .

Industrial Production Methods: Industrial production methods for Cholesta-4,6-dien-3-one typically involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of pyridinium chlorochromate (PCC) and other oxidizing agents is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Cholesta-4,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like chloranil, PCC, and DMSO are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

Mechanism of Action

Cholesta-4,6-dien-3-one-d7 exerts its effects primarily through its interaction with metabolic enzymes and pathways involved in cholesterol metabolism. It serves as a substrate for various oxidizing and reducing enzymes, helping to elucidate the mechanisms of cholesterol oxidation and reduction in biological systems .

Comparison with Similar Compounds

  • Cholesta-4,6-dien-3-one
  • Cholesta-4,6-dien-3-ol
  • Cholesta-3,5-dien-7-one

Comparison: Cholesta-4,6-dien-3-one-d7 is unique due to its deuterium labeling, which makes it more stable and easily distinguishable in mass spectrometry studies compared to its non-deuterated counterparts. This labeling allows for more precise tracking and analysis in metabolic studies .

Properties

Molecular Formula

C27H42O

Molecular Weight

389.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

XIWMRKFKSRYSIJ-CDQVJRDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

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